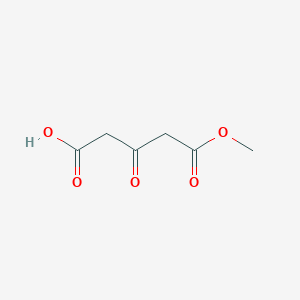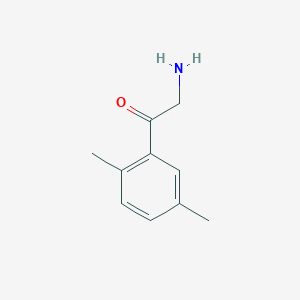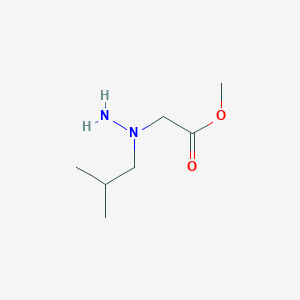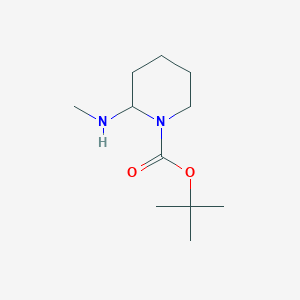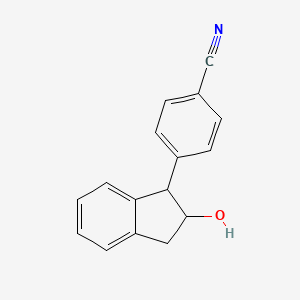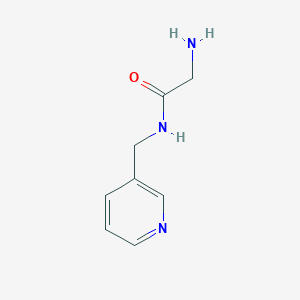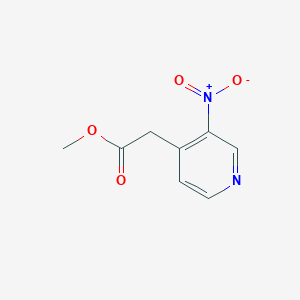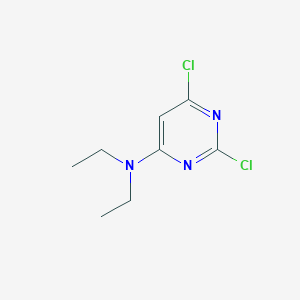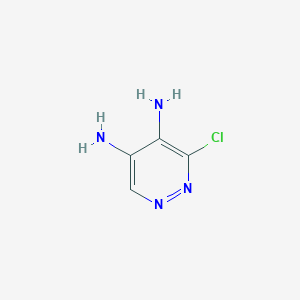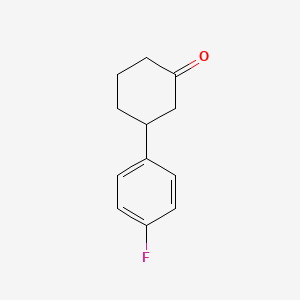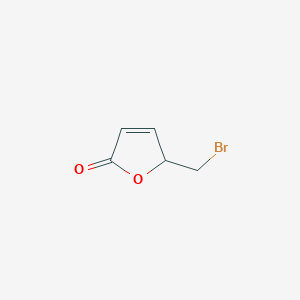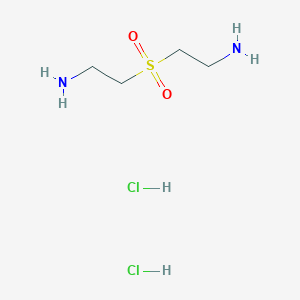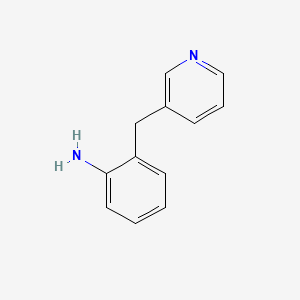
2-(Pyridin-3-ylmethyl)aniline
概要
説明
2-(Pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines It consists of a pyridine ring attached to a benzene ring through a methylene bridge, with an amine group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-3-ylmethyl)aniline involves the reaction of aniline with 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate. This reaction is typically carried out under solid-phase conditions without the need for a solvent, making it suitable for large-scale industrial production . The reaction proceeds as follows:
Aniline+3-(Chloromethyl)pyridine hydrochlorideK2CO3this compound
化学反応の分析
Types of Reactions
2-(Pyridin-3-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aniline derivatives.
科学的研究の応用
2-(Pyridin-3-ylmethyl)aniline has several applications in scientific research:
作用機序
The mechanism by which 2-(Pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. For example, it acts as an inhibitor of leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing it from catalyzing its reaction, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-ylmethyl)aniline: Similar structure but with the pyridine ring attached at the 2-position.
N-(Pyridin-4-ylmethyl)aniline: Pyridine ring attached at the 4-position.
N-(Pyridin-3-ylmethyl)benzamide: Benzamide group instead of aniline.
Uniqueness
2-(Pyridin-3-ylmethyl)aniline is unique due to its specific binding properties and its ability to act as an enzyme inhibitor. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
2-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-7,9H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWROEKDZROIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


